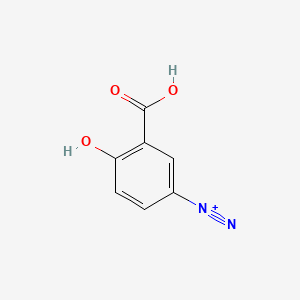

5-Azosalicylic acid

描述

Structure

3D Structure

属性

IUPAC Name |

3-carboxy-4-hydroxybenzenediazonium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O3/c8-9-4-1-2-6(10)5(3-4)7(11)12/h1-3H,(H-,10,11,12)/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYRRSPJGXCHDEF-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+]#N)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N2O3+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30977190 | |

| Record name | 3-Carboxy-4-hydroxybenzene-1-diazonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30977190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

616-78-4 | |

| Record name | 3-Carboxy-4-hydroxybenzenediazonium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Azosalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Carboxy-4-hydroxybenzene-1-diazonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30977190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenediazonium, 3-carboxy-4-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Azosalicylic Acid Compounds

Diazo Coupling Reactions for Salicylic (B10762653) Acid Functionalization

This approach involves the sequential formation of a diazonium salt from an aromatic amine, followed by its reaction with salicylic acid or its derivatives.

The initial and crucial step in the synthesis of azosalicylic acid compounds is the diazotization of a primary aromatic amine. This reaction converts the amine group (-NH₂) into a diazonium group (-N₂⁺). The process typically involves treating the aromatic amine with nitrous acid (HNO₂) in the presence of a strong mineral acid, most commonly hydrochloric acid (HCl), at low temperatures, typically between 0°C and 5°C. chemicalnote.comtestbook.comunacademy.combyjus.comafjbs.comorientjchem.orgviirj.org

The nitrous acid is usually generated in situ by the reaction of sodium nitrite (B80452) (NaNO₂) with the mineral acid. The mechanism begins with the formation of a nitrosonium ion (NO⁺) from nitrous acid, which then reacts with the aromatic amine. This is followed by a series of protonation and dehydration steps, ultimately yielding the highly reactive diazonium salt. chemicalnote.comtestbook.combyjus.com For example, the diazotization of aniline (B41778) with sodium nitrite and hydrochloric acid produces benzenediazonium (B1195382) chloride. chemicalnote.com The low temperature is critical to prevent the decomposition of the unstable diazonium salt.

Table 2.1.1: Key Aspects of Diazotization

| Reagents Used | Conditions | Intermediate Product |

| Primary Aromatic Amine, Sodium Nitrite (NaNO₂), Mineral Acid (e.g., HCl) | Low temperature (0-5°C) | Diazonium Salt (Ar-N₂⁺) |

Once the diazonium salt is formed, it acts as an electrophile and undergoes an electrophilic aromatic substitution reaction with a suitable coupling component. Salicylic acid, with its activating hydroxyl group, serves as an excellent coupling partner. slideshare.net The coupling reaction is typically performed in a weakly alkaline or neutral medium, especially when phenols like salicylic acid are used, to ensure the phenol (B47542) is in its more reactive phenoxide form. orientjchem.orgbiotechjournal.inunb.ca

The diazonium salt attacks the electron-rich aromatic ring of salicylic acid, usually at the para position to the hydroxyl group (which is the 5-position relative to the carboxyl group), forming the characteristic azo linkage (-N=N-). slideshare.netjocpr.com This reaction is also maintained at low temperatures (0-5°C) to ensure the stability of the diazonium salt and optimize the yield of the azo compound. afjbs.comorientjchem.orgunb.cajocpr.com For instance, coupling benzenediazonium salt with salicylic acid under alkaline conditions yields a yellow azo dye. biotechjournal.in The resulting product is an azosalicylic acid derivative.

Table 2.1.2: Key Aspects of Diazo Coupling

| Reactants | Conditions | Product Type |

| Diazonium Salt, Salicylic Acid (or derivative) | Weakly alkaline/neutral pH, 0-5°C | Azosalicylic Acid Derivative |

Directed Synthesis of Specific Azosalicylic Acid Analogues

Beyond the general diazo coupling, synthetic strategies can be employed to introduce specific functional groups or moieties into the azosalicylic acid structure, thereby tailoring its properties.

Sulfonated azosalicylic acid derivatives are synthesized either by using sulfonated aromatic amines as precursors or by direct sulfonation of the azo compound. For example, using sulfanilic acid (4-aminobenzenesulfonic acid) as the aromatic amine precursor in the diazotization and coupling steps leads to sulfonated azosalicylic acid products. viirj.orgunb.cagoogle.com Alternatively, salicylic acid itself can be sulfonated, typically using concentrated sulfuric acid or sulfur trioxide (SO₃), to produce sulfosalicylic acid, which can then be used in coupling reactions. google.comresearchgate.net A notable example of a sulfonated derivative is 3-Methyl-5-((6-sulpho-2-naphthyl)azo)salicylic acid. smolecule.com

Table 2.2.1: Synthesis of Sulfonated Azosalicylic Acids

| Method Type | Starting Materials | Key Reagents/Conditions | Resulting Product Class |

| Using Sulfonated Amines | Sulfonated Aromatic Amine, Salicylic Acid | Diazotization, Coupling (as in 2.1) | Sulfonated Azosalicylic Acid |

| Sulfonation of Salicylic Acid | Salicylic Acid | Concentrated H₂SO₄ or SO₃ | Sulfosalicylic Acid (then coupled with diazonium salt) |

The incorporation of halogen atoms (e.g., bromine, chlorine) into azosalicylic acid structures is typically achieved by utilizing halogenated aromatic amines as starting materials. For instance, diazotizing and coupling a halogenated aniline derivative with salicylic acid yields halogenated azosalicylic acid compounds. nih.govresearchgate.net Studies have reported the synthesis of bromine-substituted azosalicylic acid analogs, demonstrating the feasibility of this approach. researchgate.net

Table 2.2.2: Synthesis of Halogenated Azosalicylic Acids

| Method Type | Starting Materials | Key Reagents/Conditions | Resulting Product Class |

| Using Halogenated Amines | Halogenated Aromatic Amine, Salicylic Acid | Diazotization, Coupling | Halogenated Azosalicylic Acid |

| Direct Halogenation (less common) | Azosalicylic Acid | Halogenating agents | Halogenated Azosalicylic Acid (potential side reactions) |

Heteroaromatic substituents can be integrated into azosalicylic acid structures by employing heteroaromatic amines in the diazotization step or by using heteroaromatic compounds as coupling partners. For example, diazotizing a heteroaromatic amine and subsequently coupling it with salicylic acid introduces a heteroaromatic moiety via the azo linkage. tandfonline.comijpbms.comajol.info Conversely, a diazotized salicylic acid derivative could potentially couple with an activated heteroaromatic compound. Research has explored the synthesis of azo dyes incorporating heterocyclic scaffolds, noting their enhanced properties and biological activities. tandfonline.com Examples include azo-linked benzoxazoles derived from azo-linked salicylic acid derivatives. tandfonline.com

Table 2.2.3: Synthesis of Heteroaromatic Azosalicylic Acids

| Method Type | Starting Materials | Key Reagents/Conditions | Resulting Product Class |

| Using Heteroaromatic Amines | Heteroaromatic Amine, Salicylic Acid | Diazotization, Coupling | Heteroaromatic Azosalicylic Acid |

| Using Heteroaromatic Coupling Partners | Diazotized Salicylic Acid Derivative, Heteroaromatic Compound | Coupling | Heteroaromatic Azosalicylic Acid |

Derivatization for Polymeric System Integration

The incorporation of 5-Azosalicylic acid into polymeric structures typically involves modifying its functional groups to create reactive sites for polymerization or grafting. The salicylic acid moiety, with its hydroxyl and carboxylic acid groups, offers several points for chemical derivatization. The azo group (-N=N-) itself can also be a target for modification or can impart specific properties, such as photoresponsiveness, to the resulting polymer.

Research has explored various strategies to integrate salicylic acid derivatives into polymers for controlled release applications or to create functional materials. For instance, methacryloyloxyethyl 5-amino salicylate (B1505791) (MOES) and N-methacryloylaminoethyl 5-amino salicylamide (B354443) (MAES) have been synthesized as polymerizable derivatives of 5-aminosalicylic acid (a related compound) using activated ester methodology. These monomers were then copolymerized with other acrylic monomers, leading to polymers with 5-ASA units as pendant groups, forming poly pendent esters or amides nih.gov. Similarly, vinyl-substituted salicylic acid derivatives, such as methyl 5-vinylsalicylate and 5-vinylsalicylic acid, have been prepared and shown to readily undergo homopolymerization and copolymerization with acrylic and methacrylic acids. These reactions can yield high molecular weight polymers without interference from the phenolic hydroxyl group, even when azobisisobutyronitrile is used as a radical initiator caltech.edu.

Another approach involves functionalizing existing polymers. Poly(vinyl alcohol) (PVA) can be modified with chloroacetate (B1199739) groups, which then react with the sodium salt of salicylic acid to form PVA-salicylic acid conjugates. These conjugates release salicylic acid through the hydrolysis of ester bonds, demonstrating tunable release rates depending on the polymer's hydrophilicity and the pH of the medium sapub.org. Poly(acrylic acid) (PAA) can also be derivatized by activating its carboxylic acid groups with condensing reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) to form amide bonds with amine-terminated molecules. This allows for the introduction of various functional groups, including those with sulfonic acid moieties, into the PAA side chain researchgate.net.

Azo-containing polymers, such as those synthesized from azobenzene-4,4'-dicarbonyl chloride and diamine-terminated polymers, are also relevant. These can be prepared via solution polycondensation, where the azo moiety is integrated into the polymer backbone google.com. Furthermore, specific azo-salicylic acid derivatives, like 5-[4-(hydroxyphenyl)azo]salicylic acid (HPAS), have been used as diols in the synthesis of polyurethanes. These azo-functionalized polyurethanes can act as polymeric prodrugs, releasing 5-aminosalicylic acid (5-ASA) upon degradation under physiological conditions scholaris.camdpi.com. Hypoxia-sensitive iron-5,5'-azosalicylic acid nanoscale coordination polymers (FeNCPs) have also been developed, which release 5-aminosalicylic acid under hypoxic tumor conditions nih.govresearchgate.net.

Emerging Synthetic Approaches and Green Chemistry Considerations

The synthesis of azo compounds, including those derived from salicylic acid, traditionally involves diazotization followed by azo coupling. While effective, these methods often employ harsh reagents and generate significant waste. Emerging approaches focus on improving efficiency, reducing environmental impact, and incorporating green chemistry principles.

Traditional Synthesis of Azo-Salicylic Acids: The general synthesis of azo compounds, including azo-salicylic acids, typically involves two main steps:

For example, 5-(phenylazo)salicylic acid is synthesized by diazotizing aniline and coupling it with salicylic acid benchchem.com. Similarly, 5-amino salicylic acid can be produced by first forming 5-(p-sulphophenylazo)salicylic acid from salicylic acid and a diazonium salt of sulphanilic acid, followed by hydrogenation of the azo bond google.comgoogle.com.

Green Chemistry Approaches: Green chemistry principles aim to minimize or eliminate the use and generation of hazardous substances. For the synthesis of salicylic acid derivatives and azo compounds, this translates to using safer solvents, reducing waste, employing catalytic methods, and improving atom economy.

While direct "green" synthesis routes specifically for this compound are not extensively detailed in the provided search results, the general principles applied to other azo compounds and salicylic acid derivatives highlight the direction of research. The utilization of recyclable catalysts and milder reaction conditions are key to developing more sustainable methods for producing this compound and its functionalized derivatives for various applications.

Compound List

Advanced Spectroscopic and Structural Characterization of Azosalicylic Acids

Vibrational Spectroscopy Applications

Vibrational spectroscopy, particularly FTIR, is instrumental in identifying the presence and environment of specific functional groups within a molecule. The characteristic vibrational modes of 5-Azosalicylic acid provide a molecular fingerprint, confirming its structural integrity.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy probes the vibrational modes of molecular bonds, providing information about the functional groups present. For this compound, key functional groups include the carboxylic acid (-COOH), the phenolic hydroxyl (-OH), the aromatic ring system, and the critical azo/diazo (-N=N-) linkage.

The FTIR spectrum is expected to display characteristic absorption bands:

A broad absorption in the region of 3400-3000 cm⁻¹ is indicative of the hydrogen-bonded O-H stretching vibration of both the carboxylic acid and the phenolic hydroxyl groups. These bands are typically broad due to strong hydrogen bonding impactfactor.orgajol.inforesearchgate.net.

The stretching vibration of the aromatic C-H bonds usually appears in the range of 3100-3000 cm⁻¹ impactfactor.orgajol.inforesearchgate.net.

The carbonyl (C=O) stretching vibration of the carboxylic acid group is a strong absorption typically found between 1700 and 1650 cm⁻¹ impactfactor.orgajol.inforesearchgate.netdergipark.org.tr.

The aromatic ring system exhibits characteristic C=C stretching vibrations, commonly observed as multiple bands in the 1600-1500 cm⁻¹ region impactfactor.orgajol.inforesearchgate.netdergipark.org.tr.

The azo (-N=N-) or diazo (-N=N-) linkage is a significant chromophore and exhibits a characteristic stretching vibration, usually found in the range of 1500-1400 cm⁻¹ impactfactor.orgajol.inforesearchgate.netdergipark.org.trajchem-a.com. The exact position and intensity can vary depending on the electronic environment and conjugation.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Characteristic Wavenumber (cm⁻¹) | Notes |

| O-H (Carboxylic) | 3400-3000 (broad) | Hydrogen bonded |

| O-H (Phenolic) | 3400-3000 (broad) | Hydrogen bonded |

| C-H (Aromatic) | 3100-3000 | |

| C=O (Carboxylic) | 1700-1650 | Strong absorption |

| C=C (Aromatic) | 1600-1500 | Ring stretching vibrations |

| N=N (Diazo/Azo) | 1500-1400 | Characteristic for azo/diazo compounds |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for determining the precise arrangement of atoms within a molecule. ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, enabling comprehensive structural confirmation.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR spectroscopy reveals the presence and environment of hydrogen atoms. For this compound, distinct signals are expected from the phenolic proton, the carboxylic acid proton, and the aromatic protons.

The phenolic O-H proton typically resonates as a broad singlet, often in the chemical shift range of 9-11 ppm, though its position can be influenced by solvent and hydrogen bonding impactfactor.orgajol.info.

The carboxylic acid O-H proton is usually observed as a very broad singlet at lower field, typically between 10-13 ppm, and is highly sensitive to solvent and concentration due to exchange and hydrogen bonding impactfactor.orgajol.inforesearchgate.net.

The aromatic protons, influenced by the electron-donating hydroxyl group and the electron-withdrawing azo/diazo and carboxylic acid groups, are expected to appear as multiplets in the aromatic region, generally between 6.5 and 8.5 ppm impactfactor.orgajol.infodergipark.org.trresearchgate.netmoca.net.ua. The specific splitting patterns and chemical shifts would depend on the exact substitution pattern of the aromatic ring.

Table 2: Characteristic ¹H-NMR Chemical Shifts for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Notes |

| OH (Carboxylic) | 10-13 | s (broad) | Exchangeable, solvent dependent |

| OH (Phenolic) | 9-11 | s (broad) | Exchangeable, solvent dependent |

| Aromatic Protons | 6.5-8.5 | m | Signals influenced by substituents |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy

¹³C-NMR spectroscopy provides information about the carbon skeleton of the molecule. Key carbon signals in this compound include the carbonyl carbon, the aromatic carbons (including those bearing substituents), and the carbon directly attached to the azo/diazo group.

The carbonyl carbon (C=O) of the carboxylic acid group typically resonates in the downfield region, between 160 and 180 ppm ajol.infodergipark.org.trmoca.net.ua.

The aromatic carbons, including the carbon bearing the hydroxyl group, the carbon bearing the carboxylic acid group, and the carbon bearing the azo/diazo group, along with other ring carbons, are expected to resonate in the range of 110-160 ppm ajol.infodergipark.org.trmoca.net.uacore.ac.uk. The carbon directly attached to the azo/diazo group is likely to be deshielded due to the electronegativity and electronic effects of the -N=N- moiety.

Table 3: Characteristic ¹³C-NMR Chemical Shifts for this compound

| Carbon Type | Chemical Shift (δ, ppm) | Notes |

| C=O (Carboxylic) | 160-180 | |

| Aromatic C (general) | 110-160 | Includes C-OH, C-N=N, C-COOH, and other ring Cs |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, particularly UV-Vis spectroscopy, is crucial for characterizing the electronic transitions within the molecule, which are directly related to its chromophoric systems.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Chromophoric Analysis

UV-Vis spectroscopy probes electronic transitions, typically involving π-π* and n-π* transitions in conjugated systems. In this compound, the aromatic ring system and the azo/diazo group (-N=N-) act as significant chromophores.

The conjugated system, including the aromatic ring and the azo/diazo linkage, leads to absorption in the UV-Vis region. Compounds containing azo/diazo groups typically exhibit strong absorption bands, often in the range of 300-450 nm, attributed to π-π* transitions of the extended conjugated system and n-π* transitions associated with the nitrogen lone pairs moca.net.uaresearchgate.netacademie-sciences.frscispace.comchemistry.ge. The exact position of the absorption maxima (λmax) is sensitive to the solvent and the electronic nature of substituents on the aromatic ring. The presence of the hydroxyl and carboxylic acid groups can influence the electronic distribution and thus the absorption characteristics.

Table 4: Characteristic UV-Vis Absorption Data for Azo/Diazo Compounds

| Chromophore/Transition | λmax (nm) | Notes |

| Azo/Diazo Group | 300-450 | π-π* and n-π* transitions, solvent dependent |

pH-Dependent Spectroscopic Behavior and Isosbestic Point Determination

The spectroscopic properties of this compound are sensitive to changes in its chemical environment, particularly pH. UV-Visible (UV-Vis) spectroscopy is commonly employed to study these variations, often through titration experiments where the pH of the solution is systematically altered. As the pH changes, protonation or deprotonation of acidic or basic functional groups within the molecule can occur, leading to shifts in the absorption maxima (λmax) and changes in molar absorptivity.

In such pH-dependent studies, the appearance of isosbestic points is a key indicator of a well-defined equilibrium between two distinct spectral species. An isosbestic point is a wavelength at which the molar absorptivity of all species involved in the equilibrium is the same. The presence of a clear isosbestic point during a pH titration suggests a clean two-state equilibrium, such as the protonation/deprotonation of a single acidic group or a tautomeric interconversion. For this compound, these spectral changes are likely related to the ionization of its carboxylic acid and phenolic hydroxyl groups, as well as potential tautomerism involving the azo linkage and adjacent functional groups. While specific λmax values and pKa values for this compound are not detailed in the provided search results, the general principle of pH-dependent spectral shifts and isosbestic point determination is a standard approach for characterizing such compounds.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the fragmentation patterns of chemical compounds, thereby confirming their identity and structure. The search results mention the appearance of molecular masses of 5-ASA (5-aminosalicylic acid) and carboxylquinone in treated supernatant of cell lysis, which are related to the degradation of PEG-FeNCPs researchgate.net. This suggests that mass spectrometry was used to identify degradation products.

For this compound, techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) would typically be used. These methods would provide the accurate molecular mass of the intact molecule, often observed as a protonated ([M+H]+) or deprotonated ([M-H]-) ion, or a molecular ion ([M]+•). Fragmentation patterns, obtained through techniques like tandem mass spectrometry (MS/MS), would reveal characteristic cleavages within the molecule, providing structural information. For instance, fragmentation could occur at the azo linkage or involve the loss of functional groups like the carboxyl or hydroxyl group. Without specific mass spectra data presented for this compound, a detailed analysis of fragmentation patterns cannot be provided.

Elemental Analysis for Compositional Verification

Elemental analysis is a quantitative chemical technique used to determine the elemental composition of a pure compound. It involves the combustion of a precisely weighed sample and the measurement of the resulting gases (e.g., CO2 for carbon, H2O for hydrogen, N2 for nitrogen). The percentages of carbon, hydrogen, nitrogen, and oxygen are then calculated and compared to the theoretical values predicted by the compound's molecular formula.

The search results indicate that elemental analysis (specifically Energy Dispersive X-ray Spectroscopy (EDS) and Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES)) was used to confirm the presence of elements like C, N, O, and Fe in PEG-FeNCPs, and to determine mass ratios researchgate.netresearchgate.net. While specific elemental analysis data (e.g., %C, %H, %N, %O) for pure this compound is not presented, this technique is vital for verifying the empirical formula of any synthesized compound. The theoretical elemental composition for a hypothetical this compound (e.g., 5-(phenyldiazenyl)salicylic acid, C13H10N2O3) would be calculated and then experimentally verified.

Theoretical and Computational Chemistry Studies of Azosalicylic Acids

Computational Elucidation of Reaction Mechanisms

Transition State Identification and Reaction Pathway Mapping

Understanding the precise steps and energy landscape of a chemical reaction is fundamental to comprehending its mechanism. Transition state theory and computational methods like Density Functional Theory (DFT) are pivotal in this regard. These techniques allow researchers to map out the potential energy surface (PES) of a reaction, identifying the highest energy points along the reaction coordinate, which correspond to the transition states. Identifying these transient, high-energy configurations is critical because they represent the bottleneck that reactants must overcome to transform into products. By computationally determining the structures and energies of transition states, scientists can elucidate the detailed sequence of bond-breaking and bond-forming events, understand the factors influencing reaction rates, and predict the feasibility of various reaction pathways. Methods such as the Nudged Elastic Band (NEB) method are commonly employed to find the minimum energy pathways connecting reactants to products via transition states ims.ac.jpfossee.innumberanalytics.com. These computational approaches are essential for analyzing reactions involving functional groups present in azosalicylic acids, such as the azo linkage and the salicylic (B10762653) acid moiety, to understand their stability and reactivity profiles.

| Method/Concept | Key Output Parameter(s) | Description | Typical Units |

| Density Functional Theory (DFT) | Activation Energy (Ea), Transition State Geometry | Calculates electronic structure and energies to map potential energy surfaces and identify energy barriers and molecular configurations. | kcal/mol, kJ/mol |

| Nudged Elastic Band (NEB) | Reaction Coordinate, Minimum Energy Pathway | Identifies the lowest energy path connecting reactant and product states through the transition state by optimizing a series of images. | N/A |

| Transition State Theory (TST) | Rate Constant (k), Free Energy of Activation | Relates the rate of a reaction to the properties of the transition state, assuming a quasi-equilibrium between reactants and TS. | s⁻¹, kcal/mol |

| Computational Chemistry | Reaction Mechanism, Intermediates, Product Yields | Simulates chemical reactions to provide detailed insights into how molecules transform, including the identification of transient species. | Qualitative/Units |

Prediction of Regioselectivity and Stereoselectivity

The control over where and how a reaction occurs on a molecule (regioselectivity) and the spatial arrangement of atoms in the product (stereoselectivity) are paramount in synthetic chemistry. Computational methods are increasingly utilized to predict these crucial aspects of chemical transformations. By analyzing the electronic and steric factors governing the interaction between reactants and transition states, computational models can forecast which reaction pathway is favored, leading to specific regioisomers or stereoisomers nih.govresearchgate.netrsc.orgrsc.org. Techniques such as DFT calculations can evaluate the relative energies of different possible transition states, with the lowest energy pathway often corresponding to the most favored product. Machine learning (ML) models are also being developed to predict regioselectivity and stereoselectivity based on large datasets of known reactions and molecular descriptors researchgate.netrsc.org. For azosalicylic acids, predicting regioselectivity in reactions involving the aromatic ring or stereoselectivity in potential chiral derivatives can guide synthetic strategies to obtain desired isomers with high purity.

| Computational Approach | Selectivity Type | Predictive Output | Key Data Types Used |

| DFT Calculations | Regio- / Stereo- | Relative energies of competing transition states | Molecular geometries, electronic properties, partial charges |

| Machine Learning | Regio- / Stereo- | Predicted selectivity ratio, enantiomeric excess (ee) | Molecular descriptors (e.g., SMILES, graph representations) |

| Quantitative SAR | Regio- / Stereo- | Correlation between structural features and selectivity | Physicochemical properties, structural fingerprints |

In Silico Studies of Molecular Interactions

In silico studies, particularly molecular docking and Structure-Activity Relationship (SAR) modeling, are indispensable tools for understanding how molecules interact with biological targets and for optimizing their properties. These computational approaches allow for the rapid screening of potential interactions and the systematic exploration of chemical space.

Computational Docking Simulations for Ligand-Target Binding Affinities

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecular target, typically a protein nih.govopenaccessjournals.comopenaccessjournals.com. This process involves simulating the interaction between the ligand and the target's binding site at an atomic level. The output of docking simulations includes predicted binding poses, which represent the spatial arrangement of the ligand within the target's active site, and a scoring function that estimates the strength of the interaction, often expressed as binding affinity (e.g., in kcal/mol) nih.govarxiv.org. Higher (more negative) binding affinity scores generally indicate stronger interactions. These simulations are crucial in drug discovery for identifying potential drug candidates, understanding mechanisms of action, and optimizing lead compounds by predicting how structural modifications might affect binding to a specific biological target. Various software packages, such as AutoDock Vina and DOCK, are widely used for these simulations arxiv.org.

| Docking Software/Algorithm | Scoring Function Type(s) | Primary Output (Binding Affinity) | Other Outputs | Example Application Areas |

| AutoDock Vina | Empirical, Knowledge-based | kcal/mol | Binding poses, Root Mean Square Deviation | Drug discovery, virtual screening |

| DOCK | Force-field based, Grid-based | kcal/mol | Binding poses, Interaction fingerprints | Drug design, protein-ligand interaction studies |

| MM-GBSA / MM-PBSA | Molecular Mechanics + GB/PB models | kcal/mol | Free energy decomposition, solvation energy | Refinement of docking scores, binding free energy calculation |

Structure-Activity Relationship (SAR) Modeling via Computational Methods

The provided search results indicate that research on 5-Azosalicylic acid (specifically 5,5'-azosalicylic acid) has primarily focused on its application within nanomedicines. In these contexts, the compound acts as a hypoxia-responsive linker that undergoes reductive cleavage under low-oxygen conditions, releasing 5-aminosalicylic acid (5-ASA) and ferric ions. This cleavage is mediated by azo-reductase enzymes, a biological process rather than a direct electrochemical one.

Crucially, the searches did not yield specific experimental data or detailed mechanistic investigations concerning the electrochemical behavior of this compound, such as:

Cyclic voltammetry or hydrodynamic voltammetry studies.

Constant potential coulometry for electron transfer stoichiometry.

The influence of pH and substituents on its reduction and oxidation potentials.

Detailed mechanisms of azo bond reduction to hydrazo and amino compounds in an electrochemical context.

Oxidative degradation pathways in aqueous solutions.

The available information pertains to its role in nanomedicinal systems and its biological reductive cleavage, not its intrinsic electrochemical reactivity or oxidative degradation pathways as a standalone compound. Therefore, it is not possible to generate the detailed content, research findings, or data tables required for sections 5.1 and 5.2 of the article based on the current search results.

Chemical Reactivity and Mechanistic Investigations of Azosalicylic Acids

Degradation Pathways and Environmental Fate Studies

Photolytic Degradation Processes under UV and Solar Irradiation

Photolytic degradation involves the breakdown of molecules by light energy. Azo compounds, characterized by the -N=N- chromophore, absorb UV-Vis light, which can initiate photochemical reactions. While specific studies on the photolytic degradation of 5-Azosalicylic acid under UV and solar irradiation are not extensively detailed in the provided search results, general principles for azo dyes suggest that UV light can induce cleavage of the azo bond. This process can lead to the formation of aromatic amines and other degradation products. Research on similar salicylic (B10762653) acid derivatives indicates that photodegradation can occur, with intermediates forming that may exhibit different stability and toxicity profiles mdpi.comresearchgate.netnih.govnih.gov. The efficiency of photolytic degradation is influenced by factors such as light intensity, wavelength, and the presence of sensitizers or catalysts rjptonline.org.

Bioreduction Mechanisms by Microbial Enzymes (e.g., intestinal microflora)

The bioreduction of azo compounds is a significant metabolic process, particularly within the anaerobic environment of the gastrointestinal tract, mediated by microbial enzymes like azoreductases nih.govnih.govtandfonline.com. The intestinal microflora plays a crucial role in cleaving the azo bond (-N=N-) of ingested azo compounds, a process that can generate aromatic amines nih.govtandfonline.com. This reductive cleavage is often an oxygen-sensitive reaction requiring cofactors like flavins for optimal activity tandfonline.com.

Specific to compounds like sulfasalazine (B1682708), which contains an azosalicylic acid moiety, the gut microbiota cleaves the azo bond to release active metabolites, such as 5-aminosalicylic acid (5-ASA) nih.govnih.gov. While 5-ASA itself is not an azo compound, its parent drug, sulfasalazine, is an azodisalicylate, demonstrating the role of microbial enzymes in breaking azo linkages within related structures nih.govnih.govnih.govresearchgate.net. Research has identified specific microbial acetyltransferases that inactivate 5-ASA, indicating a complex interplay between gut microbes and salicylate-based drugs, though this is distinct from the direct azo bond reduction massgeneral.orgnih.gov. Generally, a wide variety of anaerobic bacteria possess the capability to cleave azo linkages tandfonline.com.

Analysis of Degradation Intermediates and Products

The degradation of azo compounds, whether through photolysis or bioreduction, results in the formation of various intermediates and end products. Photolytic degradation can lead to the cleavage of the azo bond, potentially forming aromatic amines and other oxidized species mdpi.comnih.govnih.gov. For instance, the photodegradation of salicylic acid (a related compound) can yield products like 2,5-dihydroxybenzoic acid, 2,3-dihydroxybenzoic acid, pyrocatechol, and phenol (B47542) mdpi.com.

Bioreduction of azo compounds by microbial enzymes typically cleaves the azo bond (-N=N-) to yield two aromatic amine fragments. For example, the reduction of sulfasalazine yields sulfapyridine (B1682706) and 5-aminosalicylic acid nih.govnih.govnih.gov. The nature of these amine products is critical, as many aromatic amines are known to be toxic or genotoxic nih.govresearchgate.net. The specific degradation products of this compound would depend on the exact structure and the conditions of degradation. For example, a related compound, 3-Methyl-5-((4-((4-sulphophenyl)azo)phenyl)azo)salicylic acid, is described as yielding amines upon reduction benchchem.comontosight.ai.

Acid-Base Properties and Protonation Equilibria

The acid-base properties of this compound are governed by its functional groups, primarily the carboxylic acid (-COOH) and the phenolic hydroxyl (-OH) groups, as well as the amine group if present in a derivative. The azo group (-N=N-) can also influence these properties.

Determination of Protonation and Ionization Constants

The ionization constants (pKa values) are fundamental to understanding the acid-base behavior of a molecule. For salicylic acid itself, the carboxylic acid group has a pKa of approximately 3.10 benchchem.comoup.comgwu.edu. The phenolic hydroxyl group is significantly less acidic, with a pKa typically around 13-14 for similar compounds nih.govoup.com.

While specific pKa values for this compound are not directly listed in the provided search results, related compounds offer insights. For instance, 5-aminosalicylic acid (5-ASA), which shares the salicylic acid core, has reported pKa values for its carboxylic acid group around 3.0 and for its protonated amine group (-NH3+) around 6.0 nih.gov. Another related compound, 5-(3-Carboxy-4-chlorobenzenesulfonamido)-2-hydroxybenzoic acid, indicates pKa values for the carboxy and phenolic hydroxyl groups in the range of 2.5–3.5 benchchem.com. These values suggest that this compound would exhibit acidic properties due to its carboxylic acid group, with potential influences from the azo linkage and any other substituents.

Influence of Solvent Polarity on Electronic Spectra

Solvent polarity significantly influences the electronic spectra of molecules, a phenomenon known as solvatochromism academie-sciences.frkoreascience.krnih.govwikipedia.org. This effect arises from differential solvation of the ground and excited electronic states of the solute molecule. Changes in solvent polarity can lead to shifts in the absorption maxima (λmax), categorized as bathochromic (red shift, to longer wavelengths) or hypsochromic (blue shift, to shorter wavelengths) koreascience.krwikipedia.org.

Azo compounds, including derivatives of salicylic acid, often exhibit solvatochromism due to the presence of the azo chromophore and potential charge-transfer transitions academie-sciences.frkoreascience.krbenchchem.comtandfonline.comresearchgate.netresearchgate.netekb.egcapes.gov.br. For example, studies on related arylazo salicylic acid congeners show that solvent polarity can induce shifts in their UV-Vis absorption spectra tandfonline.comresearchgate.net. Generally, polar solvents can stabilize excited states more than ground states, leading to a bathochromic shift (positive solvatochromism) for π→π* transitions, especially in molecules with significant charge-transfer character academie-sciences.frkoreascience.krwikipedia.orgresearchgate.net. Conversely, n→π* transitions might show hypsochromic shifts in polar solvents due to hydrogen bonding wikipedia.orgbau.edu.lb. The specific shifts observed for this compound would depend on its precise electronic structure and the nature of its electronic transitions in different solvent environments. For example, a study on a similar compound, para-nitroaniline-salicylic acid (PNA-SA), indicated a bathochromic shift with increasing solvent polarity for its π→π* transition researchgate.net.

List of Compounds Mentioned:

this compound

Sulfasalazine

5-aminosalicylic acid (5-ASA)

Sulfapyridine

N-acetyl 5-ASA

Salicylic acid

4-aminosalicylic acid (4-ASA)

5-ASA-quinoneimine (5-ASA-QI)

3-Methyl-5-((4-((4-sulphophenyl)azo)phenyl)azo)salicylic acid

Para nitro aniline-salicylic acid (PNA-SA)

5-[(4-nitrophenyl)azo]salicylic acid

Alizarin yellow R

Methyl orange (MO)

Orange I

Orange II

Reichardt's dye

4-(4′-hydroxystyryl)-N-methylpyridinium iodide

4,4'-bis(dimethylamino)fuchsone

Coordination Chemistry of Azosalicylic Acid Ligands

Synthesis and Characterization of Metal Chelates with Azosalicylic Acids

The synthesis of azosalicylic acid derivatives typically involves a two-step process: diazotization of an aromatic amine followed by azo coupling with salicylic (B10762653) acid or its substituted variants. For example, sulfamethoxazolyl-azo-salicylic acid has been synthesized by reacting sulfamethoxazole (B1682508) with sodium nitrite (B80452) to form a diazonium salt, which is subsequently coupled with salicylic acid under alkaline conditions indianchemicalsociety.com. The resulting azosalicylic acid ligand can then be reacted with various metal salts (e.g., acetates, chlorides) in suitable solvents like ethanol (B145695) or methanol (B129727) to form metal chelates iosrjournals.orgorientjchem.orgresearchgate.net.

Characterization of these metal complexes relies on a suite of analytical and spectroscopic techniques. Standard methods include elemental analysis (C, H, N), melting point determination, conductivity measurements, Fourier-transform infrared (FTIR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy indianchemicalsociety.comiosrjournals.orgorientjchem.orgchemmethod.comchemrj.org. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and thermogravimetric analysis (TGA) are also employed to elucidate structural and thermal properties orientjchem.org. The synthesized complexes are often described as being slightly soluble in water but soluble in polar organic solvents, with low conductivity values indicating their non-electrolytic nature iosrjournals.org.

Structural Characterization of Metal-Azosalicylic Acid Complexes

Definitive structural elucidation of metal-azosalicylic acid complexes is primarily achieved through single-crystal X-ray diffraction analysis. Studies on derivatives like Sulfamethoxazolyl-azo-salicylic acid have revealed crystal structures characterized by inter- and intramolecular hydrogen bonds and π-π stacking interactions, which can lead to the formation of one-dimensional chains indianchemicalsociety.com. Furthermore, complexes involving substituted azosalicylic acids, such as 5-azotetrazolyl salicylic acid, have been structurally characterized, demonstrating dinuclear arrangements and diverse hydration states, often influenced by the isomeric form of the ligand researchgate.net. Computational methods, such as density functional theory (DFT), are also utilized to optimize and analyze the predicted structures of these complexes indianchemicalsociety.com.

Ligand-Metal Binding Modes and Coordination Geometries

The coordination behavior of azosalicylic acids is dictated by the presence of multiple potential donor sites, primarily the phenolic hydroxyl (-OH) and carboxylic acid (-COOH) groups. These functional groups are well-known to engage in chelation with metal ions, typically forming stable six-membered rings ijesi.orgnih.gov.

Binding Sites: The phenolic oxygen and the carboxylate oxygen atoms are the most common coordination sites. The azo group (-N=N-) can also influence the electronic properties and potentially participate in coordination, although it is generally a weaker donor compared to the oxygen atoms.

Coordination Modes:

Bidentate Chelation: The ligand commonly acts as a bidentate chelating agent, coordinating to a metal ion through both the deprotonated carboxylate oxygen and the phenolic oxygen atom iosrjournals.orgijesi.org.

Bridging: In some instances, azosalicylic acid ligands can bridge two or more metal centers, leading to the formation of polymeric or multinuclear coordination structures indianchemicalsociety.comijesi.org.

Coordination Geometries: The resulting coordination geometries of the metal complexes are dependent on the specific metal ion, its oxidation state, and the number of ligands coordinated. Common geometries observed include square planar and octahedral arrangements, particularly for transition metal complexes chemrj.orgnih.gov. For example, a cobalt(II) complex with a dinitrosalicylic acid derivative was assigned a square planar geometry, while copper(II) complexes often adopt square planar or distorted octahedral geometries indianchemicalsociety.comchemrj.org.

Spectroscopic and Electrochemical Properties of Complexes

The coordination of azosalicylic acid ligands to metal ions significantly influences their spectroscopic and electrochemical characteristics.

FT-IR Spectroscopy: Upon complexation, characteristic vibrational frequencies of the ligand undergo observable shifts. The carbonyl stretching vibration (ν(C=O)) of the carboxylic acid group typically shifts to lower wavenumbers (e.g., from ~1690 cm⁻¹ in the free ligand) due to the coordination of the carboxylate oxygen to the metal center iosrjournals.org. The phenolic O-H stretching vibration may also broaden or shift, indicating participation in coordination or hydrogen bonding iosrjournals.org. The azo (-N=N-) stretching vibration, usually found in the 1400-1500 cm⁻¹ region, can also be affected by electronic perturbations upon coordination researchgate.netresearchgate.net.

UV-Vis Spectroscopy: Azosalicylic acids exhibit absorption bands in the ultraviolet region due to their π-electron systems and the azo chromophore researchgate.net. Complexation often leads to shifts in these absorption maxima, including bathochromic (red) or hypsochromic (blue) shifts, and the appearance of new charge-transfer bands (e.g., metal-to-ligand or ligand-to-metal charge transfer). These spectral changes provide insights into the electronic structure and the nature of metal-ligand interactions indianchemicalsociety.comiosrjournals.orgchemmethod.comchemrj.orgkyushu-u.ac.jp.

Electrochemical Properties: Electrochemical studies, typically employing cyclic voltammetry (CV) and square wave voltammetry (SWV), reveal the redox behavior of the metal-azosalicylic acid complexes. These techniques can identify oxidation and reduction processes associated with both the organic ligand and the metal center kyushu-u.ac.jpredalyc.orgredalyc.orgresearchgate.net. The electrochemical reduction of the azo group (-N=N-) in azosalicylic acids often leads to the cleavage of the azo bond, forming amine functionalities researchgate.netresearchgate.net. The specific reaction pathway (e.g., number of electrons and protons transferred) and the stability of intermediates (like hydrazo compounds) are often dependent on the pH of the medium and the substituents present on the aromatic rings researchgate.netresearchgate.net. Metal complexation can significantly alter these redox potentials, reflecting changes in the electronic environment of both the ligand and the metal ion kyushu-u.ac.jpredalyc.orgredalyc.org.

Table 1: General IR Spectroscopic Observations Upon Coordination of Azosalicylic Acid Ligands

| Functional Group | Free Ligand (Typical Range) | Coordinated Ligand (Observed Shift) | Implication | Source(s) |

|---|---|---|---|---|

| Carboxylic C=O | ~1680-1710 cm⁻¹ | Lower wavenumbers (~1600-1650 cm⁻¹) | Coordination via carboxylate oxygen | iosrjournals.org |

| Phenolic O-H | ~3200-3600 cm⁻¹ (broad/sharp) | Broadened/shifted, potentially lower | Involvement in coordination or H-bonding | iosrjournals.org |

Table 2: General Electrochemical Behavior of Azosalicylic Acid Derivatives

| Compound/Class | Electrode Material | Medium | Key Process | Products/Intermediates | pH Dependence | Source(s) |

|---|---|---|---|---|---|---|

| Azosalicylic Acids | Glassy Carbon Electrode (GCE) | Aqueous solutions | Irreversible reduction of azo bridge | Corresponding amines | Position of substituents affects rate | researchgate.netresearchgate.net |

| Sulfamethoxazolyl-azo-salicylic acid (SMX-ASA) | GCE | Acidic media | ECE process, 4e⁻/4H⁺ | 5-ASA, sulfanilic acid | Yes | researchgate.net |

| Sulfamethoxazolyl-azo-salicylic acid (SMX-ASA) | GCE | Neutral/weakly basic media | ECE process, 2e⁻/2H⁺ | Hydrazo intermediate (stable, re-oxidizable) | Yes | researchgate.net |

Theoretical Studies of Metal-Azosalicylic Acid Interactions

Theoretical investigations, primarily employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations, play a crucial role in understanding the electronic structure and bonding characteristics of metal-azosalicylic acid complexes indianchemicalsociety.comkyushu-u.ac.jpredalyc.org. These computational studies aim to:

Predict Molecular Geometries: Determine the most stable conformations and coordination geometries of the complexes, including bond lengths and angles indianchemicalsociety.comredalyc.org.

Analyze Electronic Structure: Elucidate the nature of metal-ligand bonding, investigate frontier molecular orbitals (HOMO-LUMO gaps), and map electron density distribution to understand charge transfer phenomena kyushu-u.ac.jpredalyc.org.

Simulate Spectroscopic Properties: Correlate calculated electronic transitions and vibrational frequencies with experimental UV-Vis and IR spectra, thereby validating proposed structures and bonding models indianchemicalsociety.comredalyc.org.

Quantify Interaction Energies: Assess the strength of metal-ligand interactions and identify factors contributing to the stability of the complexes.

Elucidate Reaction Mechanisms: Explore potential reaction pathways, such as the electrochemical reduction mechanisms of the azo group, providing theoretical support for experimental observations researchgate.net.

These theoretical insights complement experimental data, offering a deeper understanding of the fundamental principles governing the coordination chemistry of 5-Azosalicylic acid and its metal complexes.

Applications and Advanced Materials Research Involving Azosalicylic Acids

Analytical Chemistry Applications

5-Azosalicylic acid and its derivatives have found utility in various analytical techniques due to their chromophoric properties and reactivity.

Development of Acid-Base Indicators and Spectrophotometric Titration Methods

While specific details on this compound's use as an acid-base indicator are not extensively detailed in the provided search results, related azosalicylic acid compounds have been explored for such purposes. For instance, a study on a procaine (B135) azo salicylic (B10762653) acid derivative indicated its potential use as an indicator for strong acid-strong base titrations researchgate.net. The general principle involves the formation of azo dyes, which exhibit color changes over specific pH ranges, making them suitable for visual endpoint detection in titrations. Spectrophotometric titration methods can also leverage these color changes by monitoring absorbance at specific wavelengths.

Analytical Methods for Trace Level Determination

The ability of this compound to form colored compounds through specific reactions makes it amenable to spectrophotometric determination. A method has been described for the spectrophotometric quantitative analysis of 5-aminosalicylic acid (5-ASA) based on its reaction with nitrite (B80452) in an acidic medium to form a diazonium ion, which then couples with thymol (B1683141) in a basic medium to produce an azo dye. This dye exhibits maximum absorption at 470 nm researchgate.net. The Beer-Lambert law was observed to be obeyed in the concentration range of 0.5–11.2 mg/mL for 5-ASA with thymol, with a molar absorptivity of 2.672 × 10⁴ L mol⁻¹ cm⁻¹ and a Sandell sensitivity of 5.731 × 10⁻³ mg cm⁻² researchgate.net. This method has been successfully applied to the determination of 5-ASA in pharmaceutical samples researchgate.net.

High-performance liquid chromatography (HPLC) is another crucial technique for the analysis of 5-ASA and its metabolites nih.govupce.czhelixchrom.com. Methods have been developed using reversed-phase columns (e.g., Purospher RP-18 e) with UV detection at 313 nm or fluorescence detection nih.govupce.cz. These methods often involve derivatization steps to improve the extraction and detection of the polar and amphoteric 5-ASA molecule, particularly in complex matrices like blood plasma nih.govupce.cz. For example, derivatization with propionic anhydride (B1165640) yields more lipophilic compounds that are better extractable nih.gov. Mixed-mode chromatography, utilizing columns that combine reversed-phase and ion-exchange properties, has also been employed for the separation of 5-ASA isomers and related compounds, demonstrating improved resolution helixchrom.com.

Application in Nitrite Determination

The diazotization-coupling reaction, a cornerstone of azo dye chemistry, is also applied in the quantitative determination of nitrite. This method typically involves the reaction of nitrite with sulfanilamide (B372717) in an acidic solution to form a diazonium salt. This diazonium salt is subsequently coupled with N-(1-naphthyl)ethylenediamine to produce a colored azo dye, which is then quantified spectrophotometrically thermofisher.comnoaa.gov. While this compound itself is not directly named as the coupling agent in standard Griess reagent kits for nitrite determination, the principle of forming an azo dye from a diazonium salt is central. Related compounds, such as procaine azo salicylic acid, have been noted for their use in nitrite determination researchgate.net. The general reaction scheme for nitrite determination involves the formation of an azo dye, which absorbs light at a specific wavelength, allowing for quantitative analysis thermofisher.com.

Polymer Chemistry and Smart Materials Development

This compound and its structural motifs are incorporated into polymeric architectures to create advanced materials with tailored properties, including biodegradability, pH sensitivity, and photoresponsiveness.

Integration into Polymeric Architectures (e.g., polyurethanes containing azo groups)

This compound derivatives have been successfully integrated into the main chains of polyurethanes (PUs) to create biodegradable and pH-sensitive polymeric prodrug systems nih.govresearchgate.net. These polyurethanes are synthesized by reacting diisocyanates, such as hexamethylene diisocyanate (HDI), with monomers derived from azosalicylic acids, like 5-[4-(hydroxyphenyl)azo]salicylic acid (HPAS) nih.govresearchgate.net. The resulting polymers contain both hydrolysable urethane (B1682113) bonds and enzymatically degradable azo-aromatic links researchgate.net.

These azo-containing polyurethanes exhibit good thermal stability, with onset decomposition temperatures typically above 195 °C nih.gov. The release of 5-ASA from these polymeric prodrugs is pH-dependent, increasing in alkaline conditions, which is beneficial for colon-specific drug delivery nih.govresearchgate.net. Studies have shown that the release rate of 5-ASA from these polyurethanes increases with increasing pH, particularly in alkaline media relevant to the colon nih.gov. Incubation with biological samples, such as rat cecal contents, demonstrated the release of 5-ASA due to bacterial azoreductase enzyme activity, confirming their potential for targeted drug delivery researchgate.net.

Beyond polyurethanes, 5-ASA units have also been incorporated as side substituents in acrylic-type polymers, forming pendent esters or amides nih.gov. These polymers, synthesized via free radical copolymerization, also aim for colon-specific drug delivery, with their degradability and drug release profiles influenced by factors such as swelling, comonomer type, and the nature of the hydrolyzable bond nih.gov.

Design of Photoresponsive Materials for Optical Memory and Switchable Systems

Azobenzene (B91143) derivatives, including those that can be synthesized from salicylic acid precursors, are well-known for their photoresponsive properties uni-kiel.deresearchgate.netalfachemch.comnih.govrsc.orgnih.govrsc.org. The azobenzene moiety undergoes reversible trans-cis isomerization upon irradiation with specific wavelengths of light (typically UV for trans to cis, and visible light for cis to trans). This photoisomerization can induce significant changes in the material's physical and chemical properties, making them suitable for applications in optical memory, switchable systems, and smart materials.

While direct applications of this compound in optical memory are not explicitly detailed, related azobenzene compounds have been explored for such purposes alfachemch.comgoogle.com. The ability to switch molecular configurations upon light exposure allows for the creation of data storage systems where information is encoded in the different states of the azobenzene molecules alfachemch.com. Furthermore, azobenzene-functionalized polymers can exhibit photo-switchable behaviors, such as changes in solubility, conformation, or gel-sol transitions, which are valuable for developing responsive materials researchgate.netalfachemch.com. The tuning of thermal relaxation rates and absorption maxima through substituent effects, such as heavy chalcogens and halogens, is an active area of research for developing azobenzenes that operate in the red to near-infrared region for biological applications nih.gov. The integration of azobenzene units into hydrogels, for example, has led to materials with self-healing and photo-switchable properties for controlled drug release researchgate.net.

Compound List:

this compound (5-ASA)

Procaine azo salicylic acid

5-[4-(hydroxyphenyl)azo]salicylic acid (HPAS)

5-Aminosalicylic acid (5-ASA)

Thymol

Sulfanilamide

N-(1-naphthyl)ethylenediamine

Hexamethylene diisocyanate (HDI)

4,4-dihydroxy azobenzene-3,3-dicarboxylic acid (AZO I)

4,4-dihydroxy 3-formyl azobenzene-3-carboxylic acid (AZO II)

3,3′-azobis(6-hydroxybenzoic acid) (ABHB)

5-[1-hydroxynaphthyl)azo]salicylic acid (HNAS)

5-[4-(hydroxyphenyl) azo]isopropyl salicylate (B1505791) (HPAIS)

Methacryloyloxyethyl 5-amino salicylate (MOES)

N-methacryloylaminoethyl 5-amino salicylamide (B354443) (MAES)

4-nitro aniline (B41778)

4-nitrophenyl azo salicylic acid

2-methacryloyl-1-(4'-nitro-4-azo-1'-phenyl)salicylic acid

Azobenzene (AB)

Aspartic acid functionalised azobenzene derivative

3-(4′- antipyriylazo) Salicylic acid (APASA)

Salicylic acid

Acetylsalicylic acid (Aspirin)

4-aminophenylbenzoxazol-2-yl-5-acetic acid

5-[4-(benzoxazol-2-yl-5-acetic acid)phenylazo]-2-hydroxybenzoic acid

Investigation as Sensitizers in Dye-Sensitized Solar Cells (DSSCs)

The field of dye-sensitized solar cells (DSSCs) has seen extensive research into novel photosensitizers, aiming to improve efficiency and stability. Azo dyes, characterized by the presence of the azo group (-N=N-), have emerged as a class of organic dyes with potential for DSSC applications due to their tunable optical and electronic properties, cost-effectiveness, and good chemical stability nih.govicrc.ac.ir. These dyes can be designed with specific electron-donating and electron-accepting groups linked via a π-conjugated system, a common molecular design for sensitizers nih.gov.

Studies have indicated that azo dyes containing acceptor groups such as acetic acid and sulfonic acid can yield significant conversion efficiencies in DSSCs. For instance, one investigated azo dye achieved a maximum conversion efficiency of 3.52% in the presence of an anti-aggregation agent and 3.17% in its absence icrc.ac.ir. While specific studies focusing exclusively on this compound as a DSSC sensitizer (B1316253) were not detailed in the reviewed literature, the general properties of azo dyes suggest that compounds within this class, including potentially this compound, could be explored for their light-harvesting capabilities and electron-injection efficiencies into semiconductor materials like titanium dioxide (TiO₂) nih.govicrc.ac.irdergipark.org.tr.

Research on Molecular Interactions in Biological Systems (Mechanistic Focus)

The structural features of this compound and related azosalicylic acids also suggest potential interactions within biological systems, prompting investigations into their mechanisms of action.

Studies on Enzyme Inhibition Mechanisms (e.g., tyrosinase, cyclooxygenase)

Cyclooxygenase (COX) Inhibition: Salicylic acid, the parent compound of this compound, is well-known for its anti-inflammatory, antipyretic, and analgesic properties, largely attributed to its ability to inhibit cyclooxygenase (COX) enzymes researchgate.netnih.govwikipedia.org. COX enzymes are critical in the synthesis of prostaglandins, which mediate inflammation, pain, and fever. Aspirin, an acetylated derivative of salicylic acid, irreversibly inhibits COX enzymes by acetylating a serine residue in their active site nih.govwikipedia.org. While other non-steroidal anti-inflammatory drugs (NSAIDs) also target COX, the specific mechanism and efficacy of this compound in inhibiting COX enzymes have not been extensively detailed in the analyzed research. However, the structural similarity to salicylic acid suggests a potential for interaction with these enzymes.

Tyrosinase Inhibition: Tyrosinase is a key copper-containing enzyme that catalyzes the rate-limiting steps in melanin (B1238610) biosynthesis, a process implicated in skin pigmentation and enzymatic browning in food mdpi.comnih.gov. Inhibiting tyrosinase activity is a common strategy for treating hyperpigmentation disorders and preventing food spoilage. Phenolic compounds and metal chelators, particularly those that can interact with the copper ions in the enzyme's active site, are known to exhibit tyrosinase inhibitory activity mdpi.comnih.gov. While various natural and synthetic phenolic compounds have been identified as potent tyrosinase inhibitors, specific research detailing the tyrosinase inhibitory mechanisms of this compound was not found in the provided literature.

Investigation of Interactions with Nucleic Acids (e.g., DNA binding)

Research has explored the interaction of azosalicylic acid derivatives with nucleic acids, particularly DNA. Studies involving complexes derived from azosalicylic acid ligands have demonstrated interactions with salmon sperm DNA (SS-DNA) researchgate.net. These interactions were characterized by a significant hypochromic effect, suggesting that the complexes bind to DNA through an intercalating mode researchgate.net. Intercalation involves the insertion of planar molecules between DNA base pairs, a mechanism commonly employed by various anticancer and antimicrobial agents to disrupt DNA replication and function nih.govmdpi.com. The preparation of the "ligand azosalicylic acid" in these studies indicates the foundational role of this chemical scaffold in such investigations researchgate.net.

Exploration of Antimicrobial Mechanisms against Bacterial and Fungal Strains

Azosalicylic acid analogs have been screened for their antimicrobial properties, revealing significant activity against various bacterial strains. Studies on a series of azosalicylic acid analogs (designated 4a-4h) demonstrated potential antibacterial activity, with compounds 4e and 4h exhibiting notable efficacy researchgate.netresearchgate.net. These specific analogs were found to inhibit the growth of most tested bacterial strains at concentrations as low as 31.25 µg/mL researchgate.netresearchgate.net.

Table 1: Antimicrobial Activity of Azosalicylic Acid Analogs

| Analog | Bacterial Strain | MIC (µg/mL) | Notes |

| 4e | Most organisms | ≤ 31.25 | Significant antibacterial activity observed researchgate.netresearchgate.net. |

| 4h | Most organisms | ≤ 31.25 | Significant antibacterial activity observed researchgate.netresearchgate.net. |

Note: The research indicated that compounds 4e and 4h showed significant antibacterial activity, with Minimum Inhibitory Concentrations (MICs) at or below 31.25 µg/mL for most bacterial strains tested. However, significant antifungal activity against Cryptococcus neoformans was not observed for these compounds researchgate.netresearchgate.net.

The mechanisms by which salicylic acid and related phenolic compounds exert antimicrobial effects often involve disruption of bacterial cell walls and membranes, leading to the leakage of intracellular components such as alkaline phosphatases and macromolecular substances like nucleic acids and proteins nih.govmdpi.com. Other proposed mechanisms include interference with protein synthesis and the induction of reactive oxygen species (ROS) mdpi.com. While these mechanisms are established for salicylic acid and polyphenols, the precise molecular mechanisms of azosalicylic acid analogs against specific bacterial and fungal strains are subjects of ongoing investigation.

Mentioned Compounds:

this compound

Azosalicylic acid analogs (4a-4h)

Salicylic acid

Aspirin

Kojic acid

Arbutin

Quinacrine

Future Research Directions and Challenges in Azosalicylic Acid Chemistry

Innovations in Sustainable Synthesis and Scalability

The traditional synthesis of 5-Azosalicylic acid, like many azo compounds, often involves diazotization and coupling reactions that may utilize harsh reagents and produce significant waste streams. prepchem.comnumberanalytics.comchemguide.co.uk A primary future challenge lies in developing more sustainable and scalable synthetic routes.

Green Chemistry Approaches: The principles of green chemistry offer a roadmap for innovation. Future research will likely focus on replacing hazardous reagents with more environmentally benign alternatives. For instance, the use of phosphoric acid as a catalyst in the synthesis of related compounds like acetylsalicylic acid has shown promise as a safer alternative to sulfuric acid. abcr-mefmo.orgresearchgate.netnjit.edu Similar strategies could be explored for this compound synthesis. The use of biocatalysts, such as baker's yeast, has been demonstrated in the synthesis of other azo dyes derived from salicylic (B10762653) acid derivatives, presenting an eco-friendly alternative. researchgate.net Further exploration into enzymatic catalysis could lead to highly selective and sustainable production methods. Additionally, the development of solvent-free or green solvent-based reaction systems, such as those using N-formylmorpholine/anisole mixtures, could significantly reduce the environmental impact of the synthesis process. rsc.org

Process Intensification: To address scalability, researchers are turning to process intensification techniques. Continuous flow synthesis in microreactors offers precise control over reaction parameters such as temperature and pH, leading to higher yields and purity. nih.gov This method allows for the in situ generation and immediate use of potentially unstable intermediates like diazonium salts, enhancing safety and efficiency. nih.gov The scalability of such processes has been demonstrated for other azo compounds, suggesting a viable path for the industrial production of this compound. nih.gov

A comparison of traditional and potential green synthesis parameters is highlighted below:

| Parameter | Traditional Synthesis | Potential Green/Sustainable Synthesis |

| Catalyst | Mineral acids (e.g., HCl, H₂SO₄) prepchem.com | Solid acids, Biocatalysts (e.g., baker's yeast) abcr-mefmo.orgresearchgate.net |

| Solvent | Aqueous solutions, Organic solvents | Water, Green solvents, Solvent-free conditions rsc.orgresearchgate.net |

| Reaction Time | Several hours prepchem.com | Potentially reduced with microreactors or optimized catalysts nih.gov |

| Waste | Significant acid/base waste | Reduced waste, recyclable catalysts researchgate.net |

| Safety | Handling of unstable diazonium intermediates prepchem.com | In situ generation and consumption in flow reactors nih.gov |

Development of Advanced In Situ Characterization Techniques

A deeper understanding of the formation and behavior of this compound requires advanced analytical methods that can monitor reactions in real-time. In situ characterization techniques are pivotal in this regard, providing dynamic information about reaction intermediates, kinetics, and structural evolution.

Future research will likely see the increased application of techniques such as:

In situ Spectroscopy: Techniques like Raman and FTIR spectroscopy can track the vibrational modes of molecules as a reaction proceeds, offering insights into the formation and consumption of different species. mdpi.com

In situ X-ray Techniques: X-ray diffraction (XRD) and X-ray absorption spectroscopy (XAS) can provide real-time information on the crystalline structure and local atomic environment of catalysts and reactants during the synthesis process. researchgate.net

Electrochemical Mass Spectrometry: This technique can detect and identify reaction products in real-time, which is particularly useful for studying the electrochemical synthesis or degradation of this compound. researchgate.net

The data obtained from these techniques will be invaluable for optimizing reaction conditions and elucidating complex reaction mechanisms.

Deeper Understanding of Complex Reaction Networks and Pathways

The synthesis of this compound involves a diazonium coupling reaction, a type of electrophilic aromatic substitution. numberanalytics.comlibretexts.orglibretexts.org While the general mechanism is understood, the finer details of the reaction network, including side reactions and the influence of substituents, remain areas for deeper investigation.

Future studies will likely employ a combination of experimental and computational methods to map out the complete reaction landscape. Kinetic studies under various conditions (pH, temperature, solvent) will help in quantifying the rates of different reaction steps. numberanalytics.comresearchgate.net Mechanistic studies on related compounds, such as the reaction between 5-sulfosalicylic acid and colloidal MnO₂, have revealed the involvement of free radicals and intermediate species, suggesting that the reaction pathways for this compound could be more complex than initially presumed. researchgate.net Understanding these networks is crucial for maximizing the yield of the desired product and minimizing impurities.

Expansion into Novel Material Science Applications (e.g., advanced optics, sensors)

The unique molecular structure of this compound, featuring a photoswitchable azo group and a functional salicylic acid moiety, makes it a promising candidate for various material science applications.

Advanced Optics: Azo compounds are well-known for their photochromic properties, and derivatives of salicylic acid have been investigated for their optical and thermal properties in thin-film form. nih.gov Research on thin films of 5-(4'-alkyl phenylazo)-N-acryloyl-4-aminosalicylic acid has shown interesting optical properties, including a significant optical energy gap and photoluminescence. nih.gov Future work could focus on tuning the optical properties of this compound by modifying its chemical structure. This could lead to the development of advanced optical materials for applications such as:

Optical data storage

Molecular switches

Non-linear optical devices

A study on azo derivatives of salicylic acid revealed the following optical properties:

| Property | Value Range |

| Fundamental Energy Gap (Eg) | 3.60-3.69 eV nih.gov |

| Onset Energy Gap (Eg*) | 0.95-1.55 eV nih.gov |

| Refractive Index (n) | Shows normal and anomalous dispersion nih.gov |

Sensors: The salicylic acid component of the molecule provides a potential binding site for metal ions and other analytes. While direct sensor applications of this compound are yet to be extensively explored, related molecules like 5-aminosalicylic acid and salicylic acid itself have been used in the development of electrochemical sensors. nih.govmdpi.com Future research could focus on designing and fabricating sensors based on this compound for the detection of various species. The azo group could act as a chromogenic or electrochemical reporter, signaling the binding event.

Integration of Multiscale Computational Approaches for Predictive Design

Computational chemistry is poised to play a transformative role in the future of this compound research. Multiscale modeling, which combines different levels of theory to simulate complex systems, can provide predictive insights into the properties and behavior of this molecule. nih.gov

Predictive Modeling: Quantitative Structure-Property Relationship (QSPR) models can be developed to predict key properties of this compound derivatives, such as their absorption wavelengths (λmax) and the thermal half-life (t1/2) of their photoisomers. nih.gov Such models, based on molecular descriptors, can accelerate the virtual screening of large libraries of compounds for desired characteristics, guiding synthetic efforts towards the most promising candidates. nih.govresearchgate.net

Mechanistic Insights: Computational methods can also be used to elucidate reaction mechanisms, calculate activation energies, and predict the stability of intermediates. nih.gov By modeling the entire reaction pathway, from reactants to products, researchers can gain a deeper understanding of the factors that control the reaction outcome. This predictive capability will be instrumental in designing more efficient synthetic routes and novel molecules with tailored properties. The integration of machine learning with these computational models further enhances their predictive power. mdpi.comnih.gov

常见问题

Q. What are the established synthetic pathways for 5-Azosalicylic acid, and what analytical techniques are recommended for confirming its purity and structure?

Methodological Guidance: To synthesize this compound, begin with a detailed reagent table (e.g., molar ratios, solvents, catalysts) and a reaction scheme. Follow protocols for azosalicylate derivatives, ensuring stepwise documentation of temperature, pH, and reaction time. For characterization:

- Use 1H-NMR and 13C-NMR to confirm molecular structure (referencing spectral libraries for azosalicylate analogs) .

- Employ HPLC with UV detection to assess purity (>95% recommended for biological studies) .

- Include melting point analysis and FT-IR spectroscopy to verify functional groups .

Note: For novel syntheses, provide full experimental details in the main text; for modifications of existing methods, cite original protocols and highlight deviations .

Q. How should researchers design initial experiments to assess the stability of this compound under various physiological conditions?

Methodological Guidance:

- Experimental Design: Test stability in buffers mimicking physiological environments (e.g., pH 2.0 for gastric fluid, pH 7.4 for blood). Use accelerated degradation studies (e.g., 40°C/75% RH) with sampling intervals (0, 1, 3, 7 days).

- Analysis: Quantify degradation via UV-Vis spectroscopy (λ_max for azosalicylates: 300–320 nm) or LC-MS to identify breakdown products .

- Controls: Include inert atmospheres (N₂) to isolate oxidative vs. hydrolytic degradation pathways .

Reference: Document all conditions in tabular format (Table 1) and provide raw spectral data in supplementary materials .

Advanced Research Questions

Q. What methodological approaches are recommended for resolving contradictions in reported biological activities of this compound across different in vitro models?